N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Overview
Description
N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, also known as N-P-TMB, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. It is a member of the piperidine group, which is a class of organic compounds made up of six-membered rings of nitrogen atoms. N-P-TMB has a variety of properties that make it useful for a variety of scientific applications.
Scientific Research Applications
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those similar to N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties in certain positions has been found to substantially increase activity. These compounds are being developed as potential antidementia agents (Sugimoto et al., 1990).
Bioactivity of Metal Complexes : Benzamide derivatives have been synthesized and evaluated for antibacterial activity. Copper complexes of these compounds exhibited better activities than the free ligands against various bacteria, indicating potential applications in antimicrobial therapies (Khatiwora et al., 2013).
Metabolism in Antineoplastic Applications : Studies on the metabolism of related compounds, like flumatinib, in patients with chronic myelogenous leukemia have revealed insights into the metabolic pathways of these benzamide derivatives. The understanding of metabolites in such contexts is crucial for developing effective cancer treatments (Gong et al., 2010).
Synthesis of N-Allyl Piperidyl Benzamide Derivatives : Research into the synthesis and characterization of various piperidyl benzamide derivatives, which are structurally related to N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, has been conducted to explore their potential applications in medicine, particularly as CCR5 antagonists (Cheng De-ju, 2014).
Antipsychotic Potential : Some benzamide derivatives have been synthesized and evaluated as potential antipsychotic agents. These studies help in understanding the binding affinities and the potential therapeutic uses of such compounds in treating psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-piperidin-3-yl-4-(trifluoromethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-5-3-9(4-6-10)12(19)18-11-2-1-7-17-8-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJWEPCAPBQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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